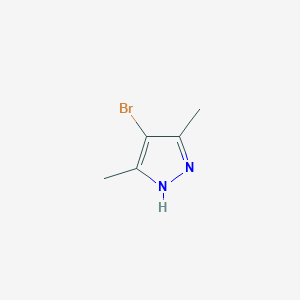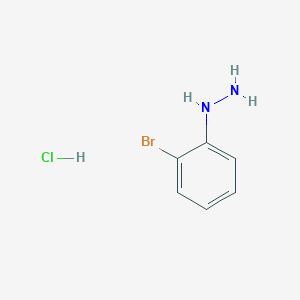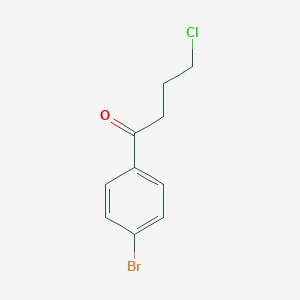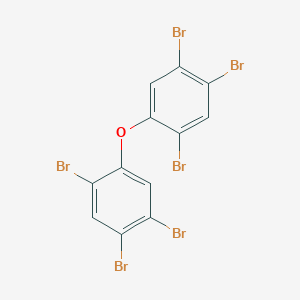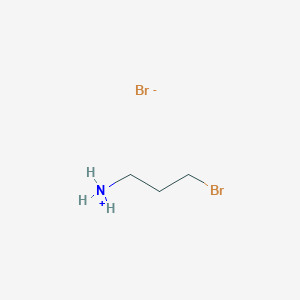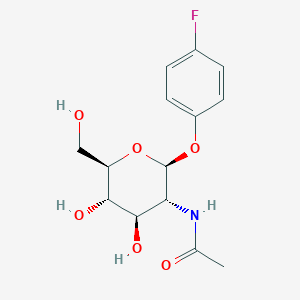
4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a fluorophenyl group. The reaction conditions often require the use of a catalyst and a solvent to facilitate the glycosylation process .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: For the development of diagnostic tools and therapeutic agents.
Industry: In the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound binds to the active sites of these molecules, modulating their activity and influencing various biochemical pathways . The molecular targets and pathways involved are often related to carbohydrate metabolism and glycosylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: Used as a fluorogenic substrate in enzyme assays.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Utilized in the detection and estimation of fungal growth.
Uniqueness
4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is unique due to its specific fluorophenyl group, which enhances its binding affinity and specificity for certain biological targets. This makes it particularly valuable in proteomics research and other specialized applications .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDRJQCEWZUGG-DHGKCCLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

